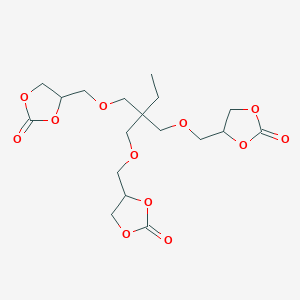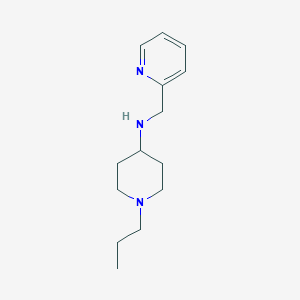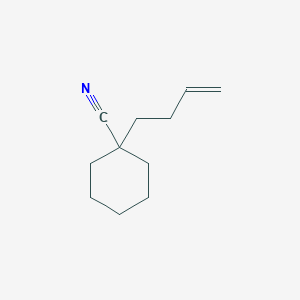
1,2-Difluoro-3-(4-propylcyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-3-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1,2-Difluoro-3-(4-propylcyclohexyl)benzene typically involves the fluorination of a suitable precursor followed by the introduction of the propylcyclohexyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods are optimized for large-scale synthesis and often incorporate advanced purification techniques like distillation and recrystallization .
Analyse Chemischer Reaktionen
1,2-Difluoro-3-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Addition Reactions: The propylcyclohexyl group can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-3-(4-propylcyclohexyl)benzene has several scientific research applications:
Materials Science: It is used in the development of advanced materials, particularly in the field of liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including its interactions with biological membranes and proteins.
Industrial Applications: It is used as an intermediate in the synthesis of other fluorinated compounds, which are valuable in various industrial processes, including the manufacture of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2-Difluoro-3-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with proteins and enzymes, potentially altering their function. The propylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
1,2-Difluoro-3-(4-propylcyclohexyl)benzene can be compared with other similar compounds, such as:
1,2-Difluoro-4-(4-propylcyclohexyl)benzene: This compound has a similar structure but with the propylcyclohexyl group attached at a different position on the benzene ring.
1,3-Difluoro-4-(4-propylcyclohexyl)benzene: Another isomer with the fluorine atoms in different positions.
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene:
Eigenschaften
CAS-Nummer |
204653-82-7 |
|---|---|
Molekularformel |
C15H20F2 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
1,2-difluoro-3-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H20F2/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15(13)17/h3,5-6,11-12H,2,4,7-10H2,1H3 |
InChI-Schlüssel |
BKLQIKNQJIJYQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=C(C(=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125896.png)

![4,4,5,5-Tetramethyl-2-(8-phenyldibenzo[b,d]furan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14125911.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14125921.png)

![1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide](/img/structure/B14125946.png)

![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14125963.png)


